![molecular formula C21H27NO4S B2870994 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034455-63-3](/img/structure/B2870994.png)
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide
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Description
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H27NO4S and its molecular weight is 389.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis Strategies
- The compound has been used in the synthesis of angularly fused tetrahydro-2H-pyrano[3,4-c]quinolines through a tandem hydroarylation/Prins cyclization process. This represents a novel methodology in organic synthesis, showing the compound's utility in generating complex molecular structures (Reddy et al., 2016).
Pharmaceutical Applications
- Derivatives of the compound, such as celecoxib derivatives, have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This demonstrates the compound's potential as a versatile scaffold in drug development (Küçükgüzel et al., 2013).
Antimicrobial Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized from derivatives of this compound have shown promising antimicrobial activity against various bacteria and fungi. This underscores its role in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Chemical Genetics
- Small molecules derived from this compound, such as N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, have been identified to induce a triple response in Arabidopsis, indicating its use in chemical genetics to study plant biology (Oh et al., 2017).
Catalysis
- InCl3-catalyzed Prins bicyclization using derivatives of this compound has been developed for the synthesis of spirotetrahydropyran derivatives, illustrating its application in catalysis and the synthesis of complex organic molecules (Reddy, Sayed, & Singarapu, 2014).
properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-16-8-9-20(14-17(16)2)27(24,25)22-15-21(23,18-6-4-3-5-7-18)19-10-12-26-13-11-19/h3-9,14,19,22-23H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMURNUBOSNMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide |
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